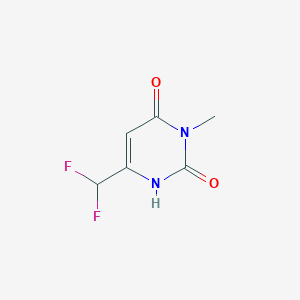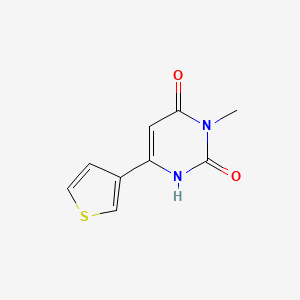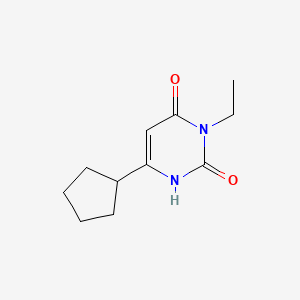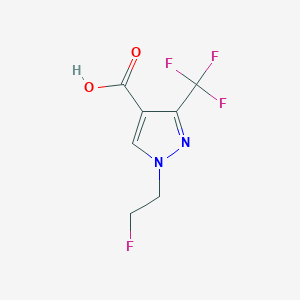
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as FETPCA, is a fluorinated organic compound that has been used in a variety of applications, from pharmaceuticals to pesticides. FETPCA is a synthetic molecule that is composed of a 1-fluoroethyl group, a 3-trifluoromethyl group, a 1H-pyrazole-4-carboxylic acid group, and a carboxylic acid group. Its structure and chemical properties make it an ideal candidate for use in a variety of applications.
Applications De Recherche Scientifique
Environmental Implications and Alternatives
Recent studies have highlighted the environmental impact of fluorinated compounds, leading to a search for safer alternatives. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), noting the challenges in assessing the safety of these replacements due to limited available data. The study emphasizes the need for more accessible information on these chemicals to better understand their environmental releases, persistence, and potential exposure risks (Wang et al., 2013).
Biological Activity and Applications
Cetin (2020) highlighted the biological activities of pyrazole carboxylic acid derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This review underlines the importance of such derivatives in medicinal chemistry, presenting various synthetic methods and biological applications that could potentially involve 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Cetin, 2020).
Kaur et al. (2015) specifically reviewed the significance of trifluoromethylpyrazoles, including those similar to the compound , as anti-inflammatory and antibacterial agents. This work underscores the potential pharmaceutical applications of trifluoromethylpyrazoles and their activity profile variations based on the position of the trifluoromethyl group on the pyrazole nucleus (Kaur et al., 2015).
Green Chemistry and Synthesis
Song et al. (2018) discussed the advancement of fluoroalkylation reactions in aqueous media, emphasizing the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This review might offer insights into sustainable approaches for synthesizing compounds like this compound and their derivatives (Song et al., 2018).
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHSCHDNGDMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
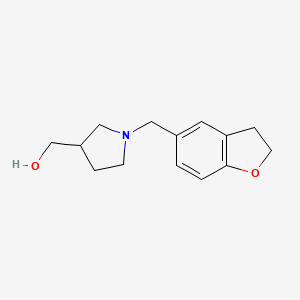
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)
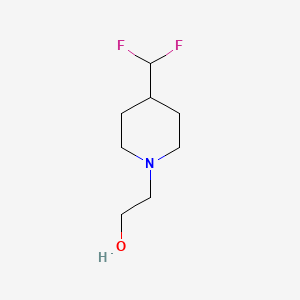

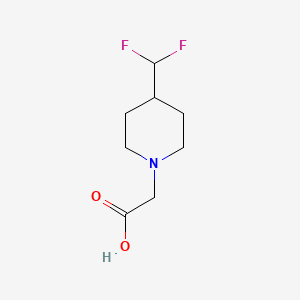
![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
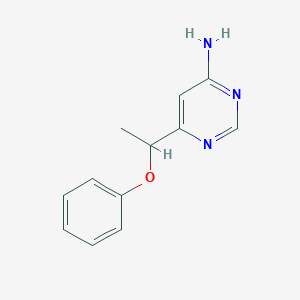
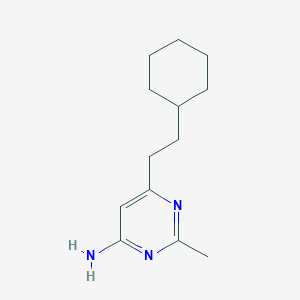
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
